(Z)-propyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate
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Overview
Description
(Z)-propyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate is a synthetic organic compound known for its complex structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiazolidinone core, a methoxybenzylidene moiety, and a propyl ester group, contributing to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme tyrosinase . Tyrosinase is a key enzyme involved in the synthesis of melanin, the pigment responsible for color in skin, hair, and eyes .
Mode of Action
The compound interacts with the active site of tyrosinase, inhibiting its activity . This interaction likely involves the formation of a complex between the compound and the enzyme, which prevents the enzyme from catalyzing its usual reactions .
Biochemical Pathways
The inhibition of tyrosinase affects the melanogenesis pathway . This pathway is responsible for the production of melanin. By inhibiting tyrosinase, the compound reduces the production of melanin .
Result of Action
The primary result of the compound’s action is the reduction of melanin production . This can lead to a lightening of skin color, which is why compounds that inhibit tyrosinase are often used in skin-whitening products .
Action Environment
Environmental factors such as UV light can increase melanogenesis, counteracting the effects of tyrosinase inhibitors Therefore, the efficacy of the compound can be influenced by environmental conditions
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown interactions with various enzymes and proteins . The nature of these interactions is often complex and can involve multiple binding sites and mechanisms .
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of (Z)-propyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate in laboratory settings are yet to be thoroughly investigated. Studies on similar compounds suggest that they may exhibit stability and degradation over time, with potential long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported yet. Studies on similar compounds have shown that their effects can vary with dosage, with potential threshold effects observed, as well as possible toxic or adverse effects at high doses .
Metabolic Pathways
It is possible that it may interact with various enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet fully characterized. It is possible that it may interact with transporters or binding proteins, and could potentially influence its localization or accumulation .
Subcellular Localization
It is possible that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-propyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate typically involves multiple steps:
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Formation of the Thiazolidinone Core: : The thiazolidinone core can be synthesized by reacting a suitable amine with carbon disulfide and an α-halo ester under basic conditions. This step forms the 2-thioxothiazolidin-4-one ring.
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Introduction of the Methoxybenzylidene Group: : The methoxybenzylidene moiety is introduced via a Knoevenagel condensation reaction. This involves the reaction of the thiazolidinone derivative with 4-methoxybenzaldehyde in the presence of a base such as piperidine or pyridine, resulting in the formation of the (Z)-configured double bond.
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Esterification: : The final step involves esterification of the carboxylic acid group with propanol, typically using a dehydrating agent like dicyclohexylcarbodiimide (DCC) or a catalytic amount of sulfuric acid to yield the propyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone ring, leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or amines under appropriate conditions.
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Substitution: : The methoxy group on the benzylidene moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-propyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The thiazolidinone core is known for its antimicrobial, anti-inflammatory, and anticancer activities. Researchers explore its interactions with biological targets, aiming to develop new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its reactive functional groups.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties, these compounds share the thiazolidinone core but differ in their substituents.
Benzylidene Derivatives: Compounds with benzylidene groups are studied for their diverse biological activities.
Uniqueness
(Z)-propyl 4-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanoate is unique due to its combination of a thiazolidinone core, a methoxybenzylidene moiety, and a propyl ester group. This combination imparts distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
IUPAC Name |
propyl 4-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S2/c1-3-11-23-16(20)5-4-10-19-17(21)15(25-18(19)24)12-13-6-8-14(22-2)9-7-13/h6-9,12H,3-5,10-11H2,1-2H3/b15-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIXZFXLRYXHLK-QINSGFPZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CCCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)CCCN1C(=O)/C(=C/C2=CC=C(C=C2)OC)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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